![molecular formula C17H14N6OS B2927790 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448129-99-4](/img/structure/B2927790.png)

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

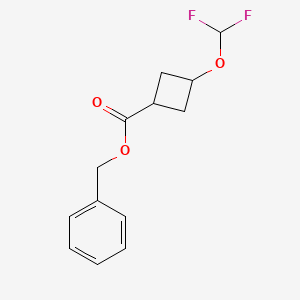

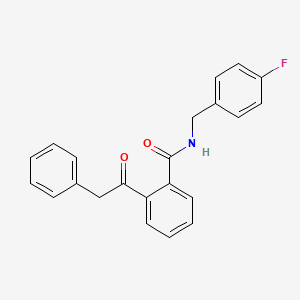

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a benzo[c][1,2,5]thiadiazole moiety. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. The presence of nitrogen and sulfur atoms could introduce some interesting electronic properties .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyridine ring is often involved in substitution reactions .Wissenschaftliche Forschungsanwendungen

Flavor and Fragrance Industry

This compound has been identified for its potential use in the flavor and fragrance industry. It imparts a cooling sensation, which can be valuable in creating new sensory experiences in consumables and personal care products .

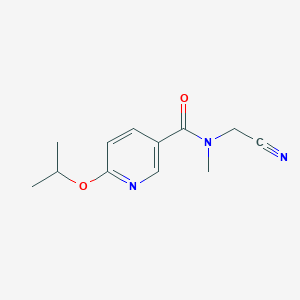

Anti-Fibrosis Therapeutics

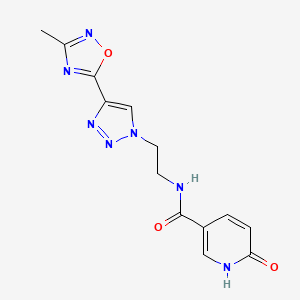

Derivatives of this compound have shown promising anti-fibrotic activities. They have been evaluated against immortalized rat hepatic stellate cells and found to inhibit the expression of collagen, suggesting potential as novel anti-fibrotic drugs .

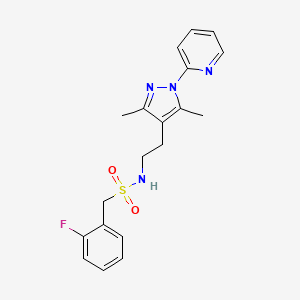

Organophotocatalysis

The benzo[c][1,2,5]thiadiazole core is being explored for its use as a visible-light organophotocatalyst. This application could revolutionize the field of photoredox catalysis, which is pivotal in organic synthesis and material science .

Anticancer Agents

New boron-based benzothiadiazoles, which include derivatives of the compound , are being synthesized as potential hypoxia inhibitors. These compounds could play a significant role in the development of new anticancer therapies .

Medicinal Chemistry

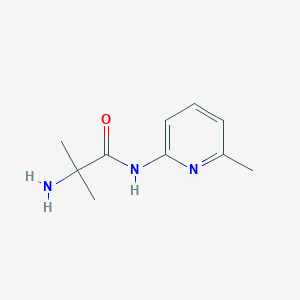

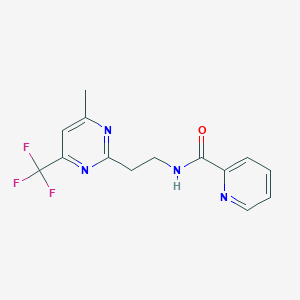

The pyridin-2-yl and pyrazol-1-yl moieties present in the compound are known to be privileged structures in medicinal chemistry. They are part of compounds that exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Synthetic Chemistry

The compound serves as a building block in the synthesis of various heterocyclic compounds. Its derivatives are used to create libraries of novel compounds with potential biological activities, which is a crucial aspect of drug discovery and development .

Fluorescent Sensors

Due to its electron donor-acceptor properties, the compound can be utilized in the design of fluorescent sensors. These sensors can detect changes in the environment or the presence of specific molecules, which is essential in analytical chemistry and diagnostics .

Pharmaceutical Development

Compounds containing the pyridin-2-yl moiety, such as the one analyzed, are part of pharmaceutical molecules with significant therapeutic value. They are involved in the development of drugs with varied medicinal applications, including antibacterial and antiviral treatments .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6OS/c24-17(12-4-5-15-16(11-12)22-25-21-15)19-8-10-23-9-6-14(20-23)13-3-1-2-7-18-13/h1-7,9,11H,8,10H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRZYEYKBFLFAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2927710.png)

![N-(3-chloro-4-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2927712.png)

![3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927720.png)

![3-(4-fluorophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927725.png)

![3-[(3-Methyl-1-piperidinyl)methyl]pyridine](/img/structure/B2927726.png)